1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C9H15N3O/c1-8-6-11-9(13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3 |
InChI Key |
LVWBNRIUZQDGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperazine generally involves:
- Preparation or procurement of 5-methyl-1,3-oxazole-2-carboxaldehyde or a related oxazole derivative.
- Functionalization of piperazine at the nitrogen atom.
- Formation of a methylene bridge (–CH2–) linking the oxazole ring to the piperazine nitrogen.
This approach requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Preparation of the Oxazole Intermediate
The 5-methyl-1,3-oxazole ring can be synthesized by classical methods such as:
- Cyclodehydration of α-acylaminoketones or α-hydroxyketones with appropriate reagents.
- Condensation of α-haloketones with formamide derivatives.
- Other heterocyclic ring-forming reactions involving appropriate precursors.
Once the oxazole ring is formed, it is functionalized at the 2-position to introduce a reactive group (e.g., aldehyde, halomethyl) suitable for coupling.
Alkylation of Piperazine
The key step is the alkylation of piperazine with a (5-methyl-1,3-oxazol-2-yl)methyl electrophile. Common methods include:
- Reaction of piperazine with 5-methyl-1,3-oxazole-2-carboxaldehyde followed by reductive amination.
- Use of halomethyl derivatives of the oxazole (e.g., 2-(chloromethyl)-5-methyl-1,3-oxazole) reacting with piperazine under nucleophilic substitution conditions.
Typical conditions:
- Solvents: dichloromethane, acetonitrile, or DMF.
- Base: triethylamine or another mild base to scavenge acid byproducts.
- Temperature: from 0 °C to room temperature or gentle reflux.
- Reaction time: several hours to overnight.
Representative Synthetic Procedure (Adapted from Related Piperazine Derivatives)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 5-methyl-1,3-oxazole-2-carboxaldehyde + piperazine + NaBH3CN (sodium cyanoborohydride) | Reductive amination in methanol or dichloromethane at room temperature | Typically good yields (60–85%) |
| 2 | Purification by column chromatography or recrystallization | Isolate pure this compound | Characterized by NMR, MS |
Alternatively:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-(chloromethyl)-5-methyl-1,3-oxazole + piperazine + triethylamine in dry acetonitrile | Nucleophilic substitution at 0 °C to room temperature | Moderate to high yields (50–80%) |
| 2 | Workup and purification | Flash chromatography to isolate product | Confirmed by spectroscopic methods |
Analytical Characterization
- NMR Spectroscopy : ^1H NMR shows characteristic signals for the methyl group on oxazole (~2.3 ppm), methylene bridge (~3.5–4.0 ppm), and piperazine ring protons (~2.5–3.5 ppm).
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.
- Purity Assessment : HPLC or TLC monitoring during purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Type | Key Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination | 5-methyl-1,3-oxazole-2-carboxaldehyde + piperazine | Reductive amination | NaBH3CN, MeOH, rt | Mild, high selectivity | Requires aldehyde precursor |
| Nucleophilic substitution | 2-(chloromethyl)-5-methyl-1,3-oxazole + piperazine | SN2 alkylation | Triethylamine, dry solvent, 0 °C to rt | Straightforward, scalable | Halomethyl precursor needed, possible side reactions |
Research Findings and Optimization Notes
- The reductive amination route provides better control over mono-alkylation of piperazine nitrogen, minimizing di-substitution.
- Use of mild bases and dry solvents improves yields and purity.
- Reaction monitoring by TLC or LC-MS is recommended to avoid over-alkylation.
- Purification by flash chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane is effective.
- The piperazine nitrogen alkylated with the oxazole moiety maintains stability under standard storage conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine with structurally related piperazine derivatives, focusing on substituent effects and biological activities:
Key Observations:
- Substituent Effects : Methyl groups on the oxazole (as in the target) may enhance hydrophobic interactions in binding pockets compared to bulkier substituents like phenyl (e.g., 1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine) .
- Electron-Withdrawing Groups : Chlorine or fluorine substituents (e.g., 1-(4-Chlorophenyl)piperazine) increase electrophilicity, enhancing receptor binding affinity in tubulin modulation .
Pharmacological Comparisons
- Antimicrobial Activity : Imidazole-containing piperazines (e.g., 1-[(1H-Imidazol-1-yl)methyl]piperazine) exhibit broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), attributed to the imidazole's ability to disrupt microbial membranes . The target compound's oxazole group may offer similar efficacy but with distinct pharmacokinetic profiles.
- Receptor Modulation : Arylpiperazines like 1-(2-Methoxyphenyl)piperazine () show high affinity for serotonin receptors (5-HT₁A), while the target's oxazolylmethyl group could alter selectivity due to steric hindrance or electronic effects .
- Antioxidant Potential: Phenoxyethyl-piperazines with methyl substituents (e.g., 1-[(4-Methyl-phenoxyethyl)]piperazine) enhance SOD activity, suggesting that the methyl-oxazole group in the target compound might similarly influence antioxidant pathways .
Structural Conformations
Crystal structure analyses of related compounds (e.g., 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine derivatives) reveal that piperazine rings adopt chair conformations, with substituents occupying equatorial positions . The 5-methyl-oxazolylmethyl group in the target compound is expected to adopt a similar conformation, optimizing interactions with hydrophobic binding pockets in enzymes or receptors.
Research Findings and Implications
- SAR Insights : Methyl and halogen substituents on piperazine derivatives significantly impact activity. For example, a methyl group at the R₂ position in benzimidazole-piperazine hybrids increases tubulin inhibition by 10-fold compared to hydrogen .
- Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution or coupling reactions, analogous to methods used for 1-(5-Chloro-2-methoxyphenyl)piperazine () .
- Therapeutic Potential: While direct data are lacking, structural analogs suggest applications in antimicrobial, anticancer, or central nervous system (CNS) drug development.
Biological Activity
1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperazine ring substituted with a 5-methyl-1,3-oxazole moiety. The presence of these heterocycles is significant as they often enhance the biological activity of compounds due to their ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 182.23 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 1.89 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds containing oxazole rings are known to inhibit various enzymes and receptors, leading to antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine exhibit significant antibacterial properties. For instance, studies have shown that certain piperazine derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Various studies have reported that derivatives containing oxazole rings can induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Anticancer Activity : A derivative was tested against various cancer cell lines, showing IC50 values as low as 2.76 µM against human ovarian adenocarcinoma cells (OVXF 899) and high selectivity toward renal cancer cells .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
